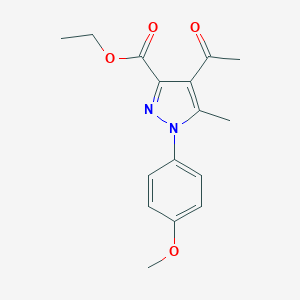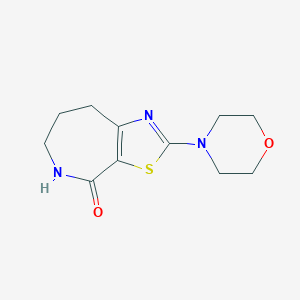![molecular formula C11H16BrNO3S B275215 [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine](/img/structure/B275215.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine is an organic compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol. This compound is characterized by the presence of a bromine atom, an ethyl group, a propoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of N-ethyl-3-propoxybenzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The bromine atom and other substituents can further influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide: This compound has similar structural features but with additional methyl groups on the benzene ring.
4-bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene: This compound contains a chlorobenzene moiety and an ethoxy group, making it structurally related but with different functional groups.
Uniqueness
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the sulfonamide group provides potential biological activity.
Propiedades
Fórmula molecular |
C11H16BrNO3S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
4-bromo-N-ethyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-7-16-11-8-9(5-6-10(11)12)17(14,15)13-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Clave InChI |
BDZVLNDDIAANRV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)

![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)

![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

